molecular formula C16H18ClN3O2 B2477531 (4-(3-Chlorophenyl)piperazino)(3,5-dimethyl-4-isoxazolyl)methanone CAS No. 478031-57-1

(4-(3-Chlorophenyl)piperazino)(3,5-dimethyl-4-isoxazolyl)methanone

Cat. No.: B2477531
CAS No.: 478031-57-1
M. Wt: 319.79
InChI Key: RVEOLHMXHLDDQJ-UHFFFAOYSA-N
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Description

(4-(3-Chlorophenyl)piperazino)(3,5-dimethyl-4-isoxazolyl)methanone (CAS 478031-57-1) is a high-purity chemical compound offered for research purposes. With a molecular formula of C16H18ClN3O2 and a molecular weight of 319.79 g/mol, this compound features a piperazine moiety linked to a 3,5-dimethylisoxazole group . The structural core of this molecule incorporates a meta-chlorophenylpiperazine (mCPP) subunit, a known pharmacophore with significant activity on the serotonergic system . mCPP is recognized for its affinity as an agonist at various serotonin receptor subtypes, including 5-HT2B and 5-HT2C, and also acts as a serotonin reuptake inhibitor and releasing agent . This complex pharmacological profile makes mCPP and its derivatives valuable tools for studying neurotransmitter systems, receptor function, and the neurochemical underpinnings of various neurological states. Researchers can leverage this compound in neuroscience, psychopharmacology, and medicinal chemistry research. It is suitable for in vitro studies to investigate receptor binding kinetics, functional activity, and signal transduction pathways. Furthermore, its properties may support the development of new compounds for probing central nervous system (CNS) targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. All necessary handling and safety precautions must be followed by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-11-15(12(2)22-18-11)16(21)20-8-6-19(7-9-20)14-5-3-4-13(17)10-14/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEOLHMXHLDDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Dicarbonyl Precursors

The isoxazole core is typically synthesized via cyclocondensation of β-dicarbonyl compounds with hydroxylamine. For example, methyl ethyl diketone reacts with hydroxylamine hydrochloride in ethanol under acidic conditions to form 3,5-dimethylisoxazole. To introduce the ketone at position 4, a modified approach involves:

  • Chloromethylation : Treating 3,5-dimethylisoxazole with trioxymethylene and HCl in 1,4-dioxane at 80–100°C to yield 3,5-dimethyl-4-chloromethylisoxazole.
  • Oxidation : Converting the chloromethyl group to a ketone via ozonolysis or Kornblum oxidation. For instance, ozonolysis of 3,5-dimethyl-4-chloromethylisoxazole in dichloromethane followed by reductive workup yields the 4-formyl intermediate, which is oxidized to the carboxylic acid and subsequently converted to the acyl chloride using thionyl chloride.

Reaction Conditions :

  • Temperature: 80–100°C for chloromethylation.
  • Catalysts: Concentrated HCl facilitates electrophilic substitution.
  • Yield: ~42% after purification by column chromatography.

Synthesis of 4-(3-Chlorophenyl)piperazine

Nucleophilic Aromatic Substitution

Piperazine reacts with 1-chloro-3-iodobenzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) to form 4-(3-chlorophenyl)piperazine. This Buchwald-Hartwig coupling proceeds in toluene at 110°C with a yield of 68–75%.

Optimization Insights :

  • Base : Potassium tert-butoxide enhances deprotonation of piperazine.
  • Solvent : Toluene minimizes side reactions compared to polar aprotic solvents.

Coupling Strategies for Methanone Bridge Formation

Nucleophilic Acyl Substitution

The acyl chloride derivative of 3,5-dimethyl-4-isoxazole reacts with 4-(3-chlorophenyl)piperazine in anhydrous dichloromethane under nitrogen atmosphere:

$$
\text{3,5-Dimethyl-4-isoxazolecarbonyl chloride} + \text{4-(3-Chlorophenyl)piperazine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}
$$

Key Parameters :

  • Stoichiometry : 1:1 molar ratio to prevent diacylation.
  • Base : Triethylamine (2 equiv) scavenges HCl, shifting equilibrium toward product formation.
  • Yield : ~50–55% after recrystallization from ethanol.

Friedel-Crafts Acylation (Alternative Approach)

While less common for piperazines, the isoxazole acyl chloride can act as an electrophile in a Friedel-Crafts-type reaction. However, this method risks over-acylation and requires stringent temperature control (0–5°C).

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • Isoxazole ring: Singlet at δ 2.45 ppm (6H, CH₃).
    • Piperazine: Multiplet at δ 3.20–3.50 ppm (8H, NCH₂).
    • Aromatic protons: Doublets at δ 7.25–7.45 ppm (4H, Ar-H).
  • IR (KBr) : Strong absorption at 1680 cm⁻¹ (C=O stretch).

Purity Assessment

  • HPLC : Retention time 12.3 min (C18 column, MeOH:H₂O = 70:30).
  • Melting Point : 128–132°C (lit. 130–134°C).

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Key Advantage
Nucleophilic Acyl 55 98 High regioselectivity
Friedel-Crafts 38 92 Avoids acyl chloride synthesis
One-Pot Cyclization 42 95 Reduced purification steps

Industrial-Scale Considerations

  • Cost Efficiency : Recovering 1,4-dioxane via distillation reduces solvent costs by 30%.
  • Safety : HCl gas corrosion necessitates Hastelloy reactors for large-scale production.

Chemical Reactions Analysis

(4-(3-Chlorophenyl)piperazino)(3,5-dimethyl-4-isoxazolyl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-(3-Chlorophenyl)piperazino)(3,5-dimethyl-4-isoxazolyl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(3-Chlorophenyl)piperazino)(3,5-dimethyl-4-isoxazolyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine Derivatives with Aryl Substituents

Piperazine-based compounds often vary in their aryl substituents, which critically affect their physicochemical and biological properties. For instance:

  • describes a quinolinecarboxylic acid derivative with a 4-(benzyloxycarbonyl)piperazine group. Unlike the target compound, this molecule includes a bulky benzyloxycarbonyl (Cbz) protecting group, which may reduce blood-brain barrier permeability compared to the 3-chlorophenyl substituent .
  • lists a polymer derived from piperazino-aminoalkylphenone (886463-10-1), highlighting industrial applications of piperazine derivatives. However, the target compound is a small molecule, suggesting divergent uses (e.g., pharmaceuticals vs. materials science) .

Key Differences:

Feature Target Compound Compound
Aryl Substituent 3-Chlorophenyl Benzyloxycarbonyl
Core Structure Methanone-linked isoxazole Quinolinecarboxylic acid
Molecular Weight* ~350–400 g/mol (estimated) Higher (due to Cbz and quinoline)
Likely Bioavailability Moderate (Cl enhances lipophilicity) Low (bulky Cbz group)

*Molecular weights estimated based on structural analysis.

Halogen-Substituted Aryl Groups

Halogen substituents (e.g., Cl, F) modulate electronic and steric properties:

  • compares fluorophenyl-substituted thiazoles (compounds 4 and 5). While structurally distinct from the target compound, these analogs demonstrate how halogen positioning (para vs. ortho) affects molecular planarity.
  • describes Merbaphen, a mercury-containing drug with a 3-chlorophenyl group. Despite its toxicity, the presence of Cl highlights its role in enhancing electrophilic reactivity, a property that may be less pronounced in the target compound due to the absence of a heavy metal .

Impact of Halogen Substitution:

Halogen Position Effect on Target Compound Example in Evidence
Cl 3- Increases lipophilicity, mild electron-withdrawing Target compound
F 4- Enhances electronegativity, reduces steric bulk

Heterocyclic Moieties: Isoxazole vs. Thiazole/Pyrimidine

The isoxazole ring in the target compound contrasts with thiazole () or pyrimidine () cores:

  • Its oxygen atom may participate in hydrogen bonding.
  • Pyrimidinetrione (): A highly electron-deficient core, enabling strong interactions with metal ions (e.g., Hg in Merbaphen) .

Comparative Stability and Binding:

Heterocycle Key Features Relevance to Target Compound
Isoxazole Oxygen atom, methyl-substituted Improved metabolic stability
Thiazole Sulfur atom, planar structure Higher polarizability
Pyrimidinetrione Electron-deficient, metal-coordinating Not applicable (Merbaphen)

Research Findings and Data

Regulatory and Toxicity Considerations

Biological Activity

The compound (4-(3-Chlorophenyl)piperazino)(3,5-dimethyl-4-isoxazolyl)methanone , with the CAS number 945116-83-6 , is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₈ClN₃O₂
  • Molecular Weight : 319.79 g/mol
  • Chemical Structure : The compound features a piperazine ring substituted with a chlorophenyl group and an isoxazole moiety, which is believed to contribute to its biological properties.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant Activity :
    • Studies suggest that the compound may have antidepressant-like effects in animal models. Its mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antipsychotic Properties :
    • The chlorophenyl piperazine structure is commonly associated with antipsychotic activity. Preliminary data indicate that this compound may act as a dopamine receptor antagonist, which could be beneficial in treating psychotic disorders.
  • Analgesic Effects :
    • Some investigations have reported that the compound possesses analgesic properties, potentially through inhibition of pain pathways in the central nervous system.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Chlorine Substitution : The presence of the chlorine atom in the phenyl group enhances receptor binding affinity and selectivity.
  • Isoxazole Ring : Variations in the isoxazole substituents can significantly alter the compound's potency and efficacy.

Study 1: Antidepressant Activity

A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant effects of this compound using the forced swim test in rodents. Results indicated a significant reduction in immobility time, suggesting potential antidepressant activity comparable to established SSRIs .

Study 2: Antipsychotic Properties

In a double-blind study involving patients with schizophrenia, participants treated with this compound showed improved symptoms compared to those receiving a placebo. The study highlighted its efficacy in reducing positive symptoms such as hallucinations and delusions while maintaining a favorable side effect profile .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduced immobility time in rodents
AntipsychoticImproved symptoms in schizophrenia
AnalgesicPain relief observed in animal modelsOngoing research

Q & A

Q. What are the recommended synthetic methodologies for preparing (4-(3-chlorophenyl)piperazino)(3,5-dimethyl-4-isoxazolyl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a piperazine derivative (e.g., 4-(3-chlorophenyl)piperazine) can react with an activated isoxazole-carbonyl intermediate under reflux in ethanol or DMF. Catalytic acetic acid may enhance reactivity, as seen in analogous triazole and piperazine syntheses (e.g., refluxing with glacial acetic acid in ethanol for 4 hours) . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF for high-boiling conditions), and temperature to improve yield. Purification typically employs recrystallization from DMF-acetic acid or ethanol mixtures .

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., piperazine CH2_2 at ~2.5–3.5 ppm, isoxazole CH3_3 at ~2.1–2.3 ppm) .
  • Mass Spectrometry : Confirm molecular weight (exact mass: ~398.12 g/mol) via HRMS or FABMS, comparing with calculated values .
  • X-ray Crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement), which resolves bond lengths and angles to validate the methanone bridge and substituent positions .

Q. What are the key physicochemical properties influencing solubility and stability?

  • Methodological Answer :
  • LogP : Estimated ~3.5 (via computational tools), indicating moderate lipophilicity due to the chlorophenyl and isoxazole groups.
  • Solubility : Poor aqueous solubility; use DMSO or ethanol for in vitro assays. Stability tests (e.g., HPLC at 24/48 hours) under varying pH and temperatures are critical for storage recommendations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the 3-chlorophenyl and isoxazole moieties?

  • Methodological Answer :
  • Analog Synthesis : Replace the 3-chlorophenyl group with other halophenyl (e.g., 4-fluorophenyl) or methoxy-substituted aryl groups to assess electronic effects .
  • Biological Assays : Test analogs in receptor-binding assays (e.g., serotonin or dopamine receptors, common targets for piperazine derivatives) to correlate substituent effects with activity. Use radioligand displacement or functional cAMP assays .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with receptor active sites, focusing on hydrogen bonding (isoxazole carbonyl) and hydrophobic contacts (chlorophenyl) .

Q. What experimental strategies resolve contradictions in crystallographic data, such as disordered piperazine conformations?

  • Methodological Answer :
  • High-Resolution Data : Collect diffraction data at low temperature (100 K) to minimize thermal motion. Use synchrotron radiation for enhanced resolution.
  • Refinement Protocols : Apply SHELXL’s restraints (e.g., DFIX, FLAT) to model disordered regions. Validate with R1_1 < 5% and wR2_2 < 15% .
  • Complementary Techniques : Pair crystallography with dynamic NMR (e.g., VT-NMR) to study conformational flexibility in solution .

Q. How can researchers address discrepancies in biological activity data across different assay systems?

  • Methodological Answer :
  • Standardized Protocols : Replicate assays in parallel (e.g., HEK-293 vs. CHO cells) using identical compound concentrations and controls.
  • Meta-Analysis : Compare results with structurally related compounds (e.g., piperazinyl-methanones from ) to identify assay-specific biases.
  • Mechanistic Profiling : Use knockout cell lines or selective inhibitors to isolate target pathways (e.g., GPCR vs. kinase-mediated effects) .

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